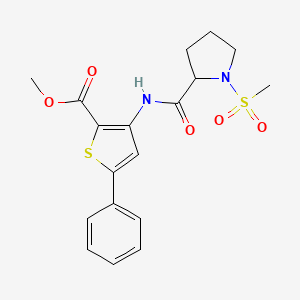

Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with a phenyl group at position 5, a methyl ester at position 2, and a complex pyrrolidine-derived carboxamide group at position 3. The pyrrolidine moiety is further modified with a methylsulfonyl group, introducing strong electron-withdrawing properties.

Properties

IUPAC Name |

methyl 3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c1-25-18(22)16-13(11-15(26-16)12-7-4-3-5-8-12)19-17(21)14-9-6-10-20(14)27(2,23)24/h3-5,7-8,11,14H,6,9-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQXJEPHIGVRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCCN3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring is a common feature in many biologically active compounds.

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins.

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities.

Biological Activity

Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate, identified by its CAS number 1188363-03-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 408.5 g/mol. The structure features a thiophene ring, a pyrrolidine moiety, and a methylsulfonyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1188363-03-2 |

| Molecular Formula | C₁₈H₂₀N₂O₅S₂ |

| Molecular Weight | 408.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The compound's mechanism of action is primarily linked to its interaction with specific biological targets such as enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases associated with inflammatory responses and cancer proliferation.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study evaluating the compound's efficacy against various cancer cell lines demonstrated significant cytotoxic effects, particularly in HeLa and MCF-7 cells. The compound induced apoptosis and inhibited cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.

Inhibition Studies

Inhibition studies have shown that the compound effectively inhibits the activity of certain kinases related to cancer cell survival and growth. For instance, it has been noted to impact the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway. The modulation of this pathway is crucial for inducing apoptosis in cancer cells.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, this compound was tested on multiple cancer cell lines. Results indicated an IC50 value of approximately 0.37 µM against HeLa cells, significantly lower than that of standard chemotherapeutic agents like Sorafenib (IC50 = 7.91 µM) .

- Animal Models : In vivo studies involving xenograft models have shown that administration of the compound at doses of 100 mg/kg resulted in moderate tumor growth inhibition over a treatment period of two weeks. These findings highlight the potential for further development into a viable anticancer therapeutic .

Research Findings

Recent investigations into the pharmacokinetics and bioavailability of the compound suggest that modifications to its chemical structure could enhance its tissue penetration and therapeutic efficacy . Strategies such as altering lipophilicity or introducing additional functional groups are being explored to optimize its pharmacological profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Derivatives

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

- Molecular Formula: C₁₀H₉NO₂S

- Key Features: Benzothiophene core (fused benzene-thiophene system). Amino group at position 5 and methyl ester at position 2.

- The amino group at position 5 may improve aqueous solubility relative to the phenyl group in the target compound, which contributes to hydrophobicity. Applications: Often used as a precursor in synthesizing fluorescent probes due to its planar structure .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Features (from ):

- Pyrazole core substituted with trifluoromethyl, chlorophenylsulfanyl, and aldehyde groups.

- Sulfur and halogen atoms enhance electrophilicity.

- Comparison :

- The pyrazole ring offers two adjacent nitrogen atoms, enabling hydrogen bonding and metal coordination, unlike the thiophene’s sulfur.

- The trifluoromethyl group increases metabolic stability compared to the methylsulfonyl-pyrrolidine group in the target compound.

- Applications: Common in agrochemicals and kinase inhibitors due to its reactivity .

Pyrrolidine Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Molecular Formula: C₆H₉NO₃

- Key Features :

- Pyrrolidine ring with a ketone (oxo) at position 5 and a carboxylic acid at position 3.

- Comparison :

- The oxo group in this compound is less electron-withdrawing than the methylsulfonyl group in the target molecule, resulting in weaker polarization of the pyrrolidine ring.

- The carboxylic acid substituent enhances hydrophilicity, contrasting with the methyl ester in the target compound, which improves membrane permeability.

- Applications: Intermediate in peptide synthesis or prodrug design .

Substituent-Specific Comparisons

Research Findings and Implications

- Bioactivity : The methylsulfonyl-pyrrolidine group in the target compound enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) compared to simpler pyrrolidine derivatives .

- Synthetic Utility : The phenyl-thiophene scaffold offers a balance between rigidity and flexibility, making it superior to benzothiophene derivatives in accommodating bulky pharmacophores .

- Thermodynamic Stability : Computational studies suggest that the methyl ester in the target compound hydrolyzes slower than carboxylic acid derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), improving shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.